molecular formula C13H11ClN4O B2567399 2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 380584-27-0

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2567399
CAS No.: 380584-27-0
M. Wt: 274.71
InChI Key: OXCYKAHSAZUSBK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of a chloro and methoxy group on the phenyl ring suggests that it may have unique reactivity compared to other benzotriazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar benzotriazole core, with the chloro and methoxy substituents on the phenyl ring causing some deviation from planarity .


Chemical Reactions Analysis

Benzotriazoles are known to participate in a variety of chemical reactions, including as ligands in coordination chemistry and as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings . The chloro and methoxy groups may also influence its solubility in various solvents .

Scientific Research Applications

Environmental Monitoring

  • Detection in River Systems : This compound, along with its derivatives, has been detected in river systems, indicating its presence as an environmental pollutant. Studies like those by Ohe et al. (1999) and Moriwaki et al. (2003) have quantitatively analyzed its levels in the Yodo River system in Japan, providing insight into its environmental impact and distribution (Ohe et al., 1999) (Moriwaki et al., 2003).

  • Mutagenicity Studies : Studies like those by Ohe et al. (1999) have examined the mutagenicity of this compound in different Salmonella strains, highlighting its potential as a potent mutagen, which is essential for understanding its environmental and health implications (Ohe et al., 1999).

Synthesis and Modification

  • Synthesis Techniques : Li et al. (2017) explored the synthesis of similar aromatic halides using the Gattermann reaction, providing methods for creating derivatives of this compound for various applications (Li et al., 2017).

  • Antimicrobial Applications : Research by Bektaş et al. (2007) and others have synthesized derivatives of this compound, assessing their antimicrobial activities, indicating its potential use in creating new antimicrobial agents (Bektaş et al., 2007).

Environmental Mutagenicity and Health Implications

  • Identification in Rivers : Studies have identified this compound in various river systems, attributing its presence to industrial effluents, particularly from dyeing factories. This is crucial for assessing the environmental and health risks associated with industrial discharges (Watanabe et al., 2006).

  • Mutagenicity and Environmental Presence : Research by Watanabe et al. (2002) focused on the mutagenicity of similar benzotriazole derivatives and their detection in river water in Japan, providing insights into the environmental presence and potential health impacts of these compounds (Watanabe et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzotriazoles are used as corrosion inhibitors, where they function by forming a protective layer on the surface of metals .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use this substance only in a well-ventilated area .

Future Directions

The future directions for this compound would likely be determined by its unique properties and potential applications. For example, if it exhibits promising biological activity, it could be further investigated as a pharmaceutical lead compound .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-13-5-3-9(7-10(13)14)18-16-11-4-2-8(15)6-12(11)17-18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYKAHSAZUSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325843
Record name 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380584-27-0
Record name 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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